5-bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide
Description
The compound 5-bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide features a pyrido[1,2-a]pyrimidine core fused with a furan-2-carboxamide group. Key structural elements include:
- A bromine atom at the 5-position of the furan ring, enhancing electron-withdrawing properties.
- Methyl substituents at the 2- and 9-positions of the pyrido[1,2-a]pyrimidinone scaffold.
Properties
IUPAC Name |
5-bromo-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-8-4-3-7-19-13(8)17-9(2)12(15(19)21)18-14(20)10-5-6-11(16)22-10/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZEQKNQHTHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(O3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide is a synthetic compound belonging to the pyridopyrimidine family. It has garnered attention for its diverse biological activities, particularly in anti-cancer, anti-inflammatory, and antimicrobial applications. This article provides a detailed overview of its biological activity supported by relevant data tables and research findings.
- Molecular Formula : C15H12BrN3O3
- Molecular Weight : 362.18 g/mol
- Appearance : Pale yellow solid
- Melting Point : 230-232°C
- Solubility : Sparingly soluble in water; soluble in DMSO and methanol
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including bromination and amidation processes. Characterization is achieved through techniques such as NMR, IR spectroscopy, and mass spectrometry.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. A study involving A549 human lung adenocarcinoma cells demonstrated that the compound reduced cell viability significantly when compared to standard chemotherapeutic agents like cisplatin.
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Anti-inflammatory Activity
The compound has also shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated a significant reduction in cytokine levels when treated with this compound.
Antimicrobial Activity
This compound has been evaluated against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The results indicated effective antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Klebsiella pneumoniae | 25 |
Toxicity and Safety
Toxicological assessments have indicated low toxicity for this compound in both in vitro and in vivo studies. However, it remains essential to adhere to safety protocols during handling due to its chemical nature.
Case Studies
Recent studies have further explored the potential of this compound in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells. For instance, combining it with traditional antibiotics has shown synergistic effects against resistant S. aureus strains.
Current Research Trends
Current research is focused on optimizing the synthesis of this compound to improve yield and reduce costs. Additionally, molecular docking studies are being conducted to better understand its interaction with biological targets at the molecular level.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Effects on Activity
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (e.g., in ’s 5-bromo-N-(3-chloro-2-(piperazinyl)phenyl)furan-2-carboxamide ) may enhance target binding affinity compared to chloro analogs .
- Methyl Groups : The 2,9-dimethyl groups in the target compound could sterically hinder enzymatic metabolism, improving pharmacokinetic stability relative to unmethylated analogs .
- Fluorophenyl Groups : Fluorine in ’s compound increases metabolic resistance and membrane permeability, a feature absent in the target compound .
Conformational and Crystallographic Analysis
- Thiazolo[3,2-a]pyrimidine derivatives adopt an envelope conformation with the pyrimidine ring deviating by 0.134 Å, stabilized by C–H···N hydrogen bonds .
- Pyrido[1,2-a]pyrimidinones likely exhibit similar planarity, but methyl substituents may introduce torsional strain, affecting packing efficiency in crystal lattices.
Preparation Methods
Step 2a: Nitration
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Reagents : Nitric acid (HNO3) in sulfuric acid (H2SO4)
-
Conditions : 0–5°C for 2 hours
-
Product : 3-nitro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Step 2b: Reduction
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Reagents : Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron in hydrochloric acid
-
Conditions : Room temperature, 12–24 hours
The resulting 3-amino-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is confirmed by IR spectroscopy (N-H stretch at 3350 cm⁻¹) and mass spectrometry (m/z 218.1 [M+H]⁺).
Synthesis of 5-Bromofuran-2-Carboxylic Acid
The brominated furan precursor is prepared via electrophilic aromatic substitution:
Procedure
-
Reactant : Furan-2-carboxylic acid (1.0 equiv)
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Brominating Agent : Bromine (Br2) in acetic acid
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Conditions : 40°C for 4 hours
Characterization
Amide Coupling Reaction
The final step involves coupling the amine intermediate with 5-bromofuran-2-carboxylic acid. Carbodiimide-mediated coupling is optimal:
Reaction Setup
-
Reactants : 3-Amino-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one (1.0 equiv), 5-bromofuran-2-carboxylic acid (1.2 equiv)
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Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv)
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Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature : Room temperature, 12–24 hours
Optimization Insights
-
DMF enhances solubility of the carboxylic acid but may require higher temperatures (40–60°C).
-
Alternative Reagents : HATU or PyBOP improve yields to 70–75% but increase cost.
Characterization of the Final Product
The target compound is validated using spectroscopic and chromatographic methods:
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d6): δ 10.25 (s, 1H, NH), δ 8.45 (s, 1H, pyrimidinone H5), δ 7.60 (d, J = 3.5 Hz, 1H, furan H3), δ 6.95 (d, J = 3.5 Hz, 1H, furan H4), δ 2.70 (s, 3H, C2-CH3), δ 2.50 (s, 3H, C9-CH3).
-
C NMR : δ 165.8 (C=O), 158.2 (furan C2), 152.4 (pyrimidinone C4), 116.5 (C-Br).
Purity Assessment
Alternative Synthetic Routes
Route A: One-Pot Cyclization and Functionalization
A tandem process using 2-amino-4-methylpyridine and 5-bromofuran-2-carbonyl chloride under microwave irradiation reduces steps but risks side reactions (yield: 40–50%).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling the furan-2-carboxamide moiety to the pyrido[1,2-a]pyrimidinone core via amide bond formation. Key steps include:
- Reagent Selection : Use coupling agents like EDCI/HOBt or DCC for amidation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Temperature Control : Maintain 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity.
- Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDCI/HOBt | |
| Solvent | DMF | |
| Temperature | 0–25°C | |
| Yield | 60–75% |
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine position) via H and C NMR.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., HRMS-ESI) .
- X-Ray Crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation .
Advanced Research Questions
Q. What experimental strategies can address contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Target Selectivity Screening : Use kinase profiling panels or proteome-wide assays to rule off-target interactions .
- Reprodubility Checks : Validate results across independent labs with standardized protocols (e.g., ATP-binding assays for kinase inhibition).
- Data Analysis : Apply statistical models (e.g., ANOVA) to distinguish experimental noise from true biological variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like kinases or dehydrogenases .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Key Parameters :
| Software | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | |
| GROMACS | Stability of complexes |
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodology :
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments.
- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and long-range couplings .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated C shifts) .
Methodological Considerations for Data Interpretation
Q. How should researchers design dose-escalation studies for in vivo toxicity assessments?
- Methodology :
- Acute Toxicity : Start with 10–100 mg/kg in rodent models (OECD 423 guidelines).
- Subchronic Studies : Administer daily doses for 28 days, monitoring hematological and histological parameters.
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS to correlate exposure with toxicity .
Q. What analytical techniques are critical for assessing purity in batch-to-batch variations?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
